

# $^1\text{H}$ NMR spectrum of 5-Chloro-2-fluorotoluene

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## Compound of Interest

Compound Name: 5-Chloro-2-fluorotoluene

Cat. No.: B1349765

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## Molecular Structure and Proton Environment

**5-Chloro-2-fluorotoluene** possesses a substituted aromatic ring and a methyl group. The aromatic region of the  $^1\text{H}$  NMR spectrum is complex due to the presence of three non-equivalent protons. The methyl group protons are equivalent and appear as a distinct signal. The fluorine and chlorine substituents influence the electronic environment of the aromatic protons, leading to variations in their chemical shifts.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectral data for **5-Chloro-2-fluorotoluene** has been reported under different experimental conditions. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

## Quantitative Data Summary

The following table summarizes the reported  $^1\text{H}$  NMR data for **5-Chloro-2-fluorotoluene**.

Parameter	300 MHz (neat)[1]	399.65 MHz (CDCl <sub>3</sub> )[1]
Aromatic Protons		
δ (H-3)	6.905 ppm	7.109 ppm
δ (H-4)	6.913 ppm	7.064 ppm
δ (H-6)	6.718 ppm	6.885 ppm
Methyl Protons		
δ (CH <sub>3</sub> )	2.090 ppm	2.212 ppm
Coupling Constants (J)		
J(H3-H4)	2.79 Hz	Not Reported
J(H3-H6)	0.56 Hz	Not Reported
J(H3-F)	6.59 Hz	Not Reported
J(H4-H6)	8.20 Hz	Not Reported
J(H4-F)	4.51 Hz	Not Reported
J(H6-F)	9.34 Hz	Not Reported
J(H3-CH <sub>3</sub> )	-0.73 Hz	Not Reported
J(H4-CH <sub>3</sub> )	-0.66 Hz	Not Reported
J(H6-CH <sub>3</sub> )	0.33 Hz	Not Reported
J(CH <sub>3</sub> -F)	2.25 Hz	Not Reported

## Experimental Protocol

The following is a generalized, representative protocol for acquiring a high-resolution <sup>1</sup>H NMR spectrum of a small organic molecule like **5-Chloro-2-fluorotoluene**.

## Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **5-Chloro-2-fluorotoluene**.

- **Solvent Selection:** Choose a suitable deuterated solvent. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice for non-polar to moderately polar organic compounds.[\[2\]](#)
- **Dissolution:** Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is set to 0.00 ppm, providing a reference for the chemical shifts of the analyte.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector, typically around 4-5 cm.
- **Capping:** Cap the NMR tube securely.

## NMR Spectrometer Setup and Data Acquisition

These parameters are illustrative for a modern FT-NMR spectrometer (e.g., 400 or 500 MHz).

[\[3\]](#)

- **Insertion and Locking:** Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- **Shimming:** Perform automatic or manual shimming of the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved signals.
- **Tuning and Matching:** Tune and match the probe to the correct frequency for  $^1\text{H}$  nuclei to ensure efficient transfer of radiofrequency power.
- **Acquisition Parameters:**
  - **Pulse Sequence:** A standard single-pulse experiment is typically used for  $^1\text{H}$  NMR.
  - **Spectral Width (SW):** Set a spectral width of approximately 12-15 ppm to ensure all proton signals are captured.

- Acquisition Time (AT): Typically set between 2 to 4 seconds.
- Relaxation Delay (D1): A delay of 1-5 seconds between pulses is common to allow for nuclear relaxation. For quantitative measurements, a longer delay (5 times the longest T1) may be necessary.<sup>[4][5]</sup>
- Number of Scans (NS): The number of scans can range from 8 to 64, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Receiver Gain: Adjust the receiver gain to an optimal level to avoid signal clipping and maximize dynamic range.
- Data Acquisition: Initiate the acquisition process.

## Data Processing

- Fourier Transformation (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
- Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm.
- Integration: Integrate the area under each signal to determine the relative ratios of the different types of protons in the molecule.
- Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

## Visualization of Molecular Structure and Couplings

The following diagram illustrates the chemical structure of **5-Chloro-2-fluorotoluene** and the key through-bond  $^1\text{H}$ - $^1\text{H}$  and  $^1\text{H}$ - $^{19}\text{F}$  coupling interactions that give rise to the observed signal multiplicities in the  $^1\text{H}$  NMR spectrum.

Caption: Structure of **5-Chloro-2-fluorotoluene** and its proton network.

This guide provides a foundational understanding of the  $^1\text{H}$  NMR spectrum of **5-Chloro-2-fluorotoluene**, which is essential for its identification, characterization, and quality control in various scientific and industrial applications. The provided data and protocols serve as a valuable resource for researchers and professionals working with this compound.

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